molecular formula C20H19N3O4S2 B2543137 N-(furan-2-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877655-59-9

N-(furan-2-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2543137
CAS No.: 877655-59-9
M. Wt: 429.51
InChI Key: QCEWARJYSOVXKL-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thienopyrimidine-based acetamide derivative characterized by a fused thiophene-pyrimidine core, a 3-methoxyphenyl substituent at position 3, and a thioether-linked N-(furan-2-ylmethyl)acetamide moiety. The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with enzymes and receptors such as kinases and phosphodiesterases . The 3-methoxyphenyl group introduces electron-donating properties, while the furan-2-ylmethyl side chain contributes heteroatom-rich hydrophilicity.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-26-14-5-2-4-13(10-14)23-19(25)18-16(7-9-28-18)22-20(23)29-12-17(24)21-11-15-6-3-8-27-15/h2-6,8,10H,7,9,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEWARJYSOVXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS Number: 877655-59-9) is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, focusing on its antibacterial and antitumor properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N3O4S2C_{20}H_{19}N_{3}O_{4}S_{2}, with a molecular weight of 429.5 g/mol. The compound features a furan moiety and a thienopyrimidine core which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H19N3O4S2
Molecular Weight429.5 g/mol
CAS Number877655-59-9

Antibacterial Activity

Research indicates that derivatives of thienopyrimidine compounds exhibit significant antibacterial properties. For instance, compounds similar to N-(furan-2-ylmethyl)-2-acetamide have shown broad-spectrum antibacterial activity against various strains of bacteria, including resistant strains. The presence of specific substituents in the phenyl ring enhances the antibacterial efficacy.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Compounds related to thienopyrimidine structures have demonstrated MIC values as low as 50 μg/mL against Mycobacterium smegmatis, indicating potent antitubercular activity .
  • Structure–Activity Relationship (SAR) : The presence of electron-withdrawing groups on the phenyl ring significantly increases antibacterial potency compared to electron-donating groups .

Antitumor Activity

Preliminary studies suggest that N-(furan-2-ylmethyl)-2-acetamide derivatives may also possess antitumor properties. The mechanism of action is thought to involve the inhibition of specific enzymes involved in tumor cell proliferation.

Research Insights:

  • Cell Line Studies : In vitro studies have shown that certain thienopyrimidine derivatives can inhibit the growth of cancer cell lines by inducing apoptosis .
  • Comparative Efficacy : When compared to traditional chemotherapeutics, these compounds exhibited differential modulation of drug responses in leukemic cells, suggesting potential for development as novel anticancer agents .

Case Studies

  • Study on Antibacterial Efficacy :
    • A study evaluated the antibacterial activity of synthesized thienopyrimidine derivatives against Escherichia coli and Staphylococcus aureus. The most potent derivative showed an IC50 value of 0.91 μM against E. coli .
  • Antitumor Activity Assessment :
    • In a recent publication, researchers assessed the effects of N-(furan-2-ylmethyl)-substituted compounds on various cancer cell lines. Results indicated significant growth inhibition in specific leukemia models .

Comparison with Similar Compounds

Thienopyrimidine Derivatives

  • Compound from : 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide Key Differences:
  • Substituent at Position 3: Phenyl () vs. 3-methoxyphenyl (target compound).
  • Acetamide Side Chain: N-[3-(trifluoromethyl)phenyl] () vs. N-(furan-2-ylmethyl).

Benzothieno-Triazolo-Pyrimidine Derivatives

  • Compound 10a from : N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Key Differences:
  • Core Structure: Benzothieno-triazolo-pyrimidine () vs. tetrahydrothieno[3,2-d]pyrimidine (target compound). The triazolo ring in 10a adds rigidity and nitrogen content, likely altering target selectivity.
  • Substituent Effects : N-phenyl () vs. N-(furan-2-ylmethyl). The phenyl group increases hydrophobicity, whereas the furan may enhance water solubility .

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